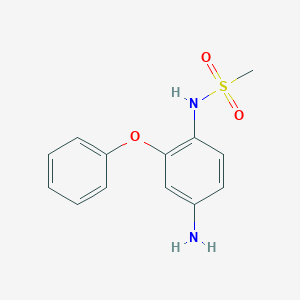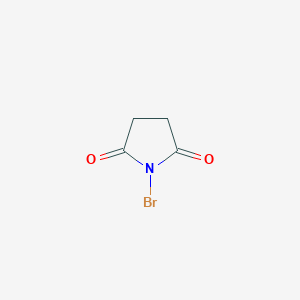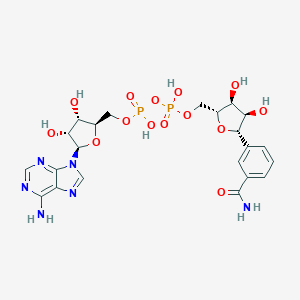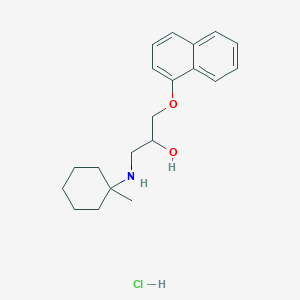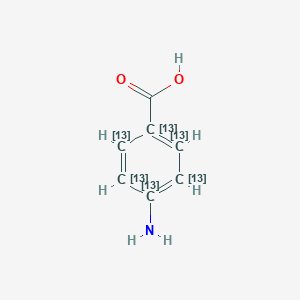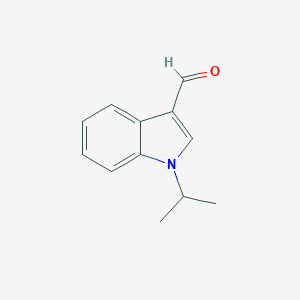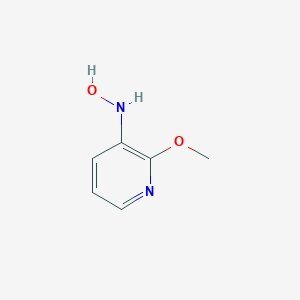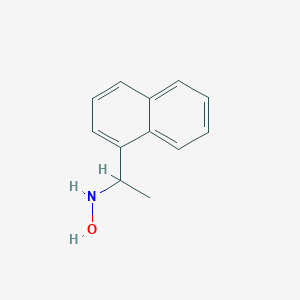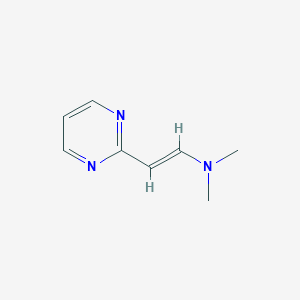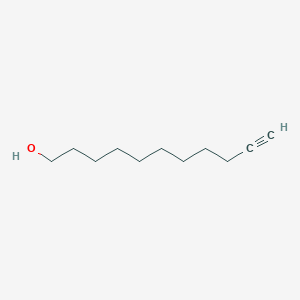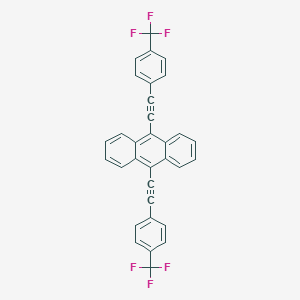
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene (abbreviated as TPE-TPA) is a fluorescent organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research.
Mechanism Of Action
The mechanism of action of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene is based on its unique electronic and photophysical properties, which are derived from its conjugated structure and fluorophore groups. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can undergo efficient intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) processes, which result in its strong fluorescence emission and sensitivity to various environmental factors, such as polarity, viscosity, and temperature.
Biochemical And Physiological Effects
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been shown to have low toxicity and good biocompatibility, which make it a promising candidate for various biological applications. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has also been used as a biosensor for detecting various biological molecules, such as DNA, RNA, and proteins.
Advantages And Limitations For Lab Experiments
The advantages of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its high sensitivity, selectivity, and versatility. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be easily incorporated into various experimental systems, such as cells, tissues, and organisms, and can provide real-time and non-invasive monitoring of various biological processes. The limitations of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its potential photobleaching, quenching, and interference with other fluorescent probes.
Future Directions
The future directions of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene research include the development of new synthetic methods for 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene derivatives with improved properties, such as solubility, stability, and selectivity. The future directions also include the exploration of new applications of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in various fields of scientific research, such as medicine, environmental science, and energy. Finally, the future directions include the integration of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene with other advanced technologies, such as nanotechnology, microfluidics, and artificial intelligence, for the development of new and innovative research tools.
Synthesis Methods
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be synthesized through a multi-step reaction process involving the coupling of 9,10-dibromoanthracene with 4-(trifluoromethyl)phenylacetylene, followed by the Sonogashira coupling reaction with 4-(trimethylsilyl)phenylacetylene, and finally deprotection of the trimethylsilyl group using TBAF (tetrabutylammonium fluoride).
Scientific Research Applications
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been extensively studied for its potential applications in various fields of scientific research, including material science, chemistry, and biology. In material science, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for sensing various analytes, such as metal ions, pH, and temperature. In chemistry, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a building block for the synthesis of various functional materials, such as polymers, dendrimers, and nanoparticles. In biology, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins.
properties
CAS RN |
156301-66-5 |
|---|---|
Product Name |
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene |
Molecular Formula |
C32H16F6 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
9,10-bis[2-[4-(trifluoromethyl)phenyl]ethynyl]anthracene |
InChI |
InChI=1S/C32H16F6/c33-31(34,35)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(36,37)38/h1-12,15-18H |
InChI Key |
GMZYKAVEXOFFPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F |
synonyms |
9,10-BIS(4-TRIFLUOROMETHYLPHENYLETHYNYL)ANTHRACENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




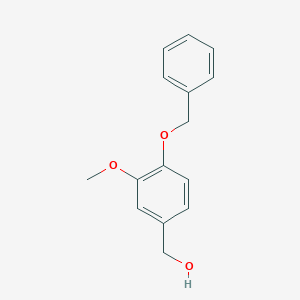
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
